1-Methyl-1-phenyl-hydrazine sulfate
Overview
Description
1-Methyl-1-phenyl-hydrazine sulfate is an organic compound with the molecular formula C7H10N2. It is a derivative of hydrazine, characterized by the presence of both methyl and phenyl groups attached to the nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenyl-hydrazine sulfate can be synthesized through the reaction of phenylhydrazine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{N(CH}_3\text{)NH}_2 ] The product is then treated with sulfuric acid to obtain the sulfate salt: [ \text{C}_6\text{H}_5\text{N(CH}_3\text{)NH}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{N(CH}_3\text{)NH}_2\text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-phenyl-hydrazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the methyl or phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Scientific Research Applications
1-Methyl-1-phenyl-hydrazine sulfate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenyl-hydrazine sulfate involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the nitrogen atoms, which can donate electron pairs. The compound can also participate in redox reactions, where it either donates or accepts electrons, leading to the formation of different products.
Comparison with Similar Compounds
Phenylhydrazine: Similar structure but lacks the methyl group.
Methylhydrazine: Similar structure but lacks the phenyl group.
1,3-Dimethyl-5-pyrazolone: A derivative with a pyrazolone ring.
Uniqueness: 1-Methyl-1-phenyl-hydrazine sulfate is unique due to the presence of both methyl and phenyl groups, which confer distinct reactivity and properties. This dual substitution allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
amino-methyl-phenylazanium;sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H10N2.H2O4S/c2*1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6H,8H2,1H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGCXACTUZWMFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C1=CC=CC=C1)N.C[NH+](C1=CC=CC=C1)N.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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